(3S,4S)-4-(4-methylpiperazin-1-yl)-1-[[5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]pyrrolidin-3-ol
Overview
Description
(3S,4S)-4-(4-methylpiperazin-1-yl)-1-[[5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]pyrrolidin-3-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features multiple functional groups, including a piperazine ring, a triazole ring, and a furan ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-methylpiperazin-1-yl)-1-[[5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: Starting from a suitable chiral precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the furan ring: The furan ring is introduced via a coupling reaction with a furan-containing reagent.
Attachment of the triazole ring: The triazole ring is incorporated through a click chemistry reaction, often using azide-alkyne cycloaddition.
Addition of the piperazine ring: The piperazine ring is added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(4-methylpiperazin-1-yl)-1-[[5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4S)-4-(4-methylpiperazin-1-yl)-1-[[5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and infections.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(4-methylpiperazin-1-yl)-1-[[5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(4-methylpiperazin-1-yl)-1-[[5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]pyrrolidin-3-ol: is compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3S,4S)-4-(4-methylpiperazin-1-yl)-1-[[5-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methyl]pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2S/c1-20-5-7-23(8-6-20)14-10-22(11-15(14)24)9-13-3-4-16(25-13)26-17-19-18-12-21(17)2/h3-4,12,14-15,24H,5-11H2,1-2H3/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVWURIFIYOSLF-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CN(CC2O)CC3=CC=C(O3)SC4=NN=CN4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CN(C[C@@H]2O)CC3=CC=C(O3)SC4=NN=CN4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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